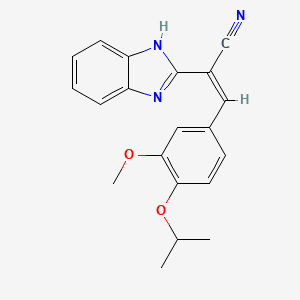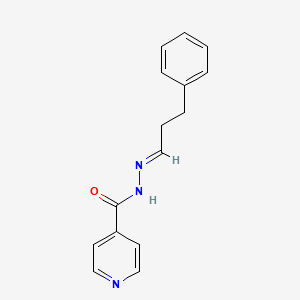![molecular formula C17H12ClN3O2 B3866708 N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866708.png)
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide
Descripción general
Descripción
N'-{[5-(3-chlorophenyl)-2-furyl]methylene}nicotinohydrazide, commonly known as CMN, is a chemical compound that has been studied for its potential applications in various scientific fields. CMN is a hydrazide derivative of furan, which has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
CMN has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. CMN has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of CMN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. CMN has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
CMN has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, CMN has been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects. CMN has also been found to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMN in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using CMN is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration of CMN for maximum efficacy and minimal toxicity.
Direcciones Futuras
There are several future directions for the study of CMN. One of the areas of research is the development of new anticancer drugs based on the structure of CMN. Another area of research is the investigation of the mechanism of action of CMN, which may provide insights into the development of new therapies for cancer and inflammation. Furthermore, the potential use of CMN as an antimicrobial agent warrants further investigation. Overall, the study of CMN has the potential to lead to the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-14-5-1-3-12(9-14)16-7-6-15(23-16)11-20-21-17(22)13-4-2-8-19-10-13/h1-11H,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWNSIXMIXFEM-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3866639.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3866650.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea](/img/structure/B3866670.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3866685.png)
![5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3866686.png)
![5,8-quinolinedione 5-[(4-methoxyphenyl)hydrazone]](/img/structure/B3866702.png)

